molecular formula C13H18OSi B595947 Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) CAS No. 196599-73-2

Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI)

Cat. No. B595947
M. Wt: 218.371
InChI Key: OYKBZRCAZYSFIK-UHFFFAOYSA-N
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Description

“Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI)” is a chemical compound with the molecular formula C13H18OSi . It is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI)” consists of a silane group attached to an ethynyl group, which is further connected to a 4-ethoxyphenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI)” include a molecular weight of 218.367, a density of 0.9±0.1 g/cm3, and a boiling point of 264.1±32.0 °C at 760 mmHg .

Scientific Research Applications

Novel Silane Compounds as Electrolyte Solvents for Li-ion Batteries

Silane compounds have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These molecules can dissolve most lithium salts and provide a good passivation film on graphite anodes, suggesting their potential use in advanced battery technologies (Amine et al., 2006).

Surface Modification of Inorganic Oxide Particles

Silane coupling agents have been utilized for grafting onto the surface of inorganic oxide particles. This modification allows for the subsequent grafting of organic dyes, turning these particles into pigment fillers and demonstrating the versatility of silane compounds in material science applications (Lin, Siddiqui, & Ottenbrite, 2001).

Use in Polymer Adhesion

Silane coupling agents are key in improving the adhesion of elastomeric materials to polymers. Studies using sum frequency generation vibrational spectroscopy have provided insights into the molecular mechanisms by which silane adhesion promoters enhance polymer adhesion, crucial for various industrial applications (Vázquez et al., 2009).

Development of Thermally Conductive Nanocomposites

Silane coupling agents have been used to functionalize nanosized boron nitride fillers in the fabrication of bismaleimide/diallylbisphenol A nanocomposites. These materials combine excellent dielectric properties with outstanding thermal stability, indicating their potential in microelectronic device applications (Gu et al., 2016).

Synthesis of Novel Materials

Silane compounds serve as precursors in the synthesis of various novel materials. For instance, carbamoylsilane has been used for the direct synthesis of α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides, demonstrating the role of silane compounds in organic synthesis and the development of new chemical entities (Liu, Guo, & Chen, 2015).

properties

IUPAC Name

2-(4-ethoxyphenyl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18OSi/c1-5-14-13-8-6-12(7-9-13)10-11-15(2,3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKBZRCAZYSFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI)

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